Omphalone

Description

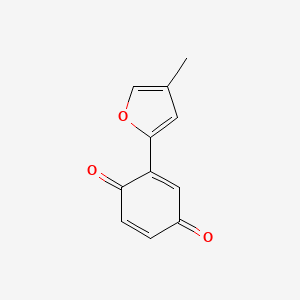

Structure

2D Structure

3D Structure

Properties

CAS No. |

107320-38-7 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(4-methylfuran-2-yl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C11H8O3/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-6H,1H3 |

InChI Key |

WFZJBXHYSHGECR-UHFFFAOYSA-N |

SMILES |

CC1=COC(=C1)C2=CC(=O)C=CC2=O |

Canonical SMILES |

CC1=COC(=C1)C2=CC(=O)C=CC2=O |

Appearance |

Solid powder |

Other CAS No. |

107320-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-methylfuran-2-yl)-1,4-benzoquinone omphalone |

Origin of Product |

United States |

Omphalone Biosynthesis and Biogenesis

Elucidation of Omphalone Biosynthetic Pathways

The precise, step-by-step biosynthetic pathway leading to the formation of this compound in fungi has not been extensively detailed in the provided research. While this compound is recognized as a benzoquinone derivative, and general pathways for benzoquinone biosynthesis exist in various organisms, the specific sequence of enzymatic reactions and intermediates for this compound in Lentinellus species is not clearly defined in the search results. rsc.orgnih.gov

Precursor Incorporation and Metabolic Flux Analysis for this compound Formation

Information regarding the specific precursor molecules incorporated into the this compound structure during its biosynthesis is not detailed in the examined literature. Similarly, studies employing metabolic flux analysis to quantify the flow of metabolites through the this compound biosynthetic pathway have not been found. Such analyses are typically used to understand the dynamics of metabolic networks and the contribution of different pathways to product formation, but specific data for this compound are not available here.

Enzymology of Key Biosynthetic Steps in this compound Production

The specific enzymes catalyzing the individual steps in the biosynthesis of this compound have not been identified or characterized in the provided search results. Elucidating the enzymology would involve isolating and studying the proteins responsible for converting precursor molecules into the final this compound structure.

Genomic and Transcriptomic Analyses of this compound Biosynthetic Gene Clusters

Detailed genomic or transcriptomic analyses specifically aimed at identifying the gene clusters responsible for this compound biosynthesis in Lentinellus species have not been presented in the search results. Biosynthetic gene clusters (BGCs) often encode the enzymes and regulatory proteins required for the production of secondary metabolites like this compound. Identification and analysis of such clusters would provide significant insights into the genetic basis of this compound production.

Regulation of this compound Biosynthesis

Specific mechanisms regulating the biosynthesis of this compound at the transcriptional or post-transcriptional level have not been described in the available literature. Regulation of secondary metabolite production in fungi can involve complex networks of transcription factors, RNA molecules, and other regulatory elements that control the expression of biosynthetic genes. However, these specific controls for this compound remain uncharacterized in the provided information.

Transcriptional and Post-Transcriptional Control Mechanisms

Research detailing the transcriptional activators or repressors that govern the expression of potential this compound biosynthetic genes, or the post-transcriptional mechanisms such as mRNA processing, stability, or translation control specific to this compound production, was not found.

Environmental and Stress-Induced Modulators of this compound Production

Information regarding how environmental factors or stress conditions might influence the production levels of this compound in Lentinellus fungi is not available in the provided search results. The biosynthesis of many fungal secondary metabolites can be modulated by external stimuli such as nutrient availability, temperature, light, or the presence of other organisms.

Comparative Biogenesis of Benzoquinone Natural Products Related to this compound

Benzoquinone natural products exhibit diverse structures and are found across various organisms, including fungi, bacteria, and plants. Their biosynthetic pathways often share common themes, frequently involving polyketide synthases (PKSs) or enzymes acting on aromatic precursors derived from pathways like the shikimate pathway.

A well-studied example of fungal benzoquinone biosynthesis is that of oosporein (B1530899), a bibenzoquinone produced by fungi such as Beauveria bassiana. The biosynthesis of oosporein proceeds via a polyketide synthase (PKS) pathway. This pathway involves a core PKS enzyme, oosporein synthase 1 (OpS1), which is responsible for producing orsellinic acid. [6, 7, 8 in second search] Orsellinic acid then undergoes a series of enzymatic modifications, including hydroxylation catalyzed by OpS4, oxidation by OpS7, and ultimately dimerization of an intermediate by the catalase OpS5 to form oosporein. [6, 7, 8 in second search]

Another class of related compounds are the benzoquinones produced by insects, such as those found in the defensive secretions of Tribolium castaneum. These benzoquinones are synthesized through a polyketide pathway utilizing acetate (B1210297) and propionate (B1217596) as building blocks. [22 in second search]

While the specific enzymes and intermediates in this compound biosynthesis are yet to be definitively identified, the established pathways for compounds like oosporein and insect benzoquinones provide valuable models. These comparisons suggest that this compound's biosynthesis likely involves a core enzyme, possibly a PKS or an enzyme acting on shikimate-derived precursors, followed by a series of tailoring enzymes that introduce the furan (B31954) ring and modify the benzoquinone scaffold to yield the final this compound structure. The precise sequence and nature of these enzymatic steps in Lentinellus omphalodes remain an active area of research.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Metabolic engineering and synthetic biology offer powerful strategies for enhancing the production of natural products like this compound, especially when isolation from native sources is challenging or yields are low. These approaches involve the manipulation of an organism's genetic and regulatory networks to optimize the biosynthesis of a target compound. [16, 22, 29, 34 in second search] For fungal natural products, this often entails working with biosynthetic gene clusters (BGCs), which are genomic regions containing the genes encoding the enzymes required for the synthesis of a particular compound. [17 in second search]

Genome sequencing of fungal species, including basidiomycetes, has revealed a vast number of cryptic or silent BGCs that are not expressed under standard laboratory conditions. [17 in second search] Metabolic engineering and synthetic biology can be used to activate these silent BGCs and to increase the yield of desired metabolites. [9 in second search]

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression is a key technique in synthetic biology for studying and producing natural products. It involves transferring the BGC or individual genes responsible for a biosynthetic pathway from the native organism into a more tractable host organism. [24 in first search, 9, 17, 19, 31 in second search] This approach can overcome limitations associated with cultivating the native producer, such as slow growth, complex nutritional requirements, or low natural product titers.

Common heterologous hosts for fungal natural product biosynthesis include other filamentous fungi, such as Aspergillus oryzae and Aspergillus nidulans, as well as yeasts like Saccharomyces cerevisiae and prokaryotic hosts like Escherichia coli. [13 in first search, 1, 9, 17, 19, 20, 24, 41 in second search] These hosts offer advantages in terms of genetic manipulation, fermentation scalability, and reduced background metabolism that could interfere with the production of the target compound.

For this compound production, heterologous expression would involve identifying the putative BGC in Lentinellus omphalodes responsible for its biosynthesis, cloning these genes, and introducing them into a suitable host. Successful heterologous expression requires careful consideration of factors such as codon usage, gene regulation, and the compatibility of the foreign enzymes with the host's cellular environment and precursor supply. While specific studies on heterologous expression of the this compound pathway were not found, successful examples with other fungal natural products, including polyketides and terpenoids, demonstrate the feasibility of this approach for complex fungal metabolites. [9, 17 in second search]

Enzyme Engineering for Optimized this compound Pathway Efficiency

Enzyme engineering plays a crucial role in optimizing metabolic pathways for increased product yield and the generation of novel compound analogs. Once the enzymes involved in this compound biosynthesis are identified, enzyme engineering techniques can be applied to improve their catalytic efficiency, substrate specificity, or tolerance to process conditions. [27, 32, 35, 39, 43 in first search, 1, 4, 11 in second search]

In the context of this compound biosynthesis, enzyme engineering could focus on enhancing the activity of the core enzyme responsible for the initial steps, or tailoring enzymes that introduce specific functional groups or catalyze cyclization reactions. Engineering efforts could also aim to alter enzyme specificity to accept different precursors, potentially leading to the production of this compound analogs with altered properties. While no specific examples of enzyme engineering for this compound were found, the successful engineering of enzymes in other fungal biosynthetic pathways, such as polyketide synthases and non-ribosomal peptide synthetases, highlights the potential of this approach for optimizing this compound production and exploring structural diversity. [1, 4, 11 in second search]

Synthetic Chemistry of Omphalone and Analogues

Retrosynthetic Strategies for the Omphalone Chemical Scaffold

Retrosynthetic analysis is a powerful technique used to design synthetic routes by working backward from the target molecule to simpler, readily available starting materials nih.govresearchgate.net. For this compound, a key feature of the structure is the 1,4-benzoquinone (B44022) core substituted with a furan (B31954) ring.

A primary retrosynthetic disconnection could involve separating the furan moiety from the benzoquinone core. This suggests potential key intermediates such as a substituted hydroquinone (B1673460) or a protected hydroquinone, and a functionalized furan derivative. The formation of the carbon-carbon bond between these two units could potentially be achieved through various coupling reactions.

Alternatively, considering the benzoquinone structure, a retrosynthetic approach might involve the oxidation of a suitably substituted phenol (B47542) or hydroquinone precursor asau.runih.gov. The furan ring would need to be already present on this precursor or introduced through a subsequent reaction. Therefore, a substituted phenol or hydroquinone bearing the 4-methylfuran-2-yl group could be envisioned as a key intermediate.

Further disconnections would depend on the chosen coupling strategy and the availability of the furan building block. For instance, the furan ring itself could be synthesized from simpler acyclic or cyclic precursors. Retrosynthetic planning aims to identify commercially available or easily synthesizable starting materials and known chemical transformations to assemble the target molecule nih.govresearchgate.net. While specific detailed retrosynthetic routes for this compound are not explicitly detailed in the provided search results, these general strategies involving the coupling of the furan and benzoquinone units or functionalization of a pre-formed substituted benzene (B151609) ring are common approaches for synthesizing such structures.

Total Synthesis of this compound

The total synthesis of this compound involves the construction of its complete molecular structure from simpler starting materials. While the provided search results indicate that the structure of this compound has been confirmed by synthesis uni-muenchen.de, detailed step-by-step procedures for its total synthesis are not extensively described in the snippets. However, general methodologies for synthesizing benzoquinones and incorporating furan rings can be inferred as relevant.

The synthesis likely involves the formation of the substituted benzoquinone core and the attachment or manipulation of the 4-methylfuran substituent. Given that this compound is a 1,4-benzoquinone, common synthetic routes to this class of compounds involve the oxidation of phenols, hydroquinones, or their derivatives asau.runih.gov. Various oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN), Fremy's salt, silver oxide, or nitric acid can be employed for these transformations asau.runih.gov.

The introduction of the 4-methylfuran substituent onto the benzoquinone or its precursor is a critical step. This could potentially involve coupling reactions between a functionalized furan and a suitably activated benzene or quinone species. Alternatively, the furan ring might be constructed onto a substituted benzene precursor before oxidation to the quinone.

Specific details regarding the total synthetic route developed for this compound, including the sequence of reactions and the specific reagents used, are not fully available from the search results. Research by M. R. Heinrich and W. Steglich is mentioned in connection with the structure by synthesis of this compound uni-muenchen.de, suggesting their group has contributed to this area.

Key Step Methodologies in this compound Total Synthesis

Based on the structure of this compound and general synthetic strategies for similar compounds, key step methodologies in its total synthesis would likely include:

Formation of the benzoquinone core: This is typically achieved through the oxidation of a precursor such as a phenol or hydroquinone asau.runih.gov. The choice of oxidant and reaction conditions is crucial for chemoselectivity and yield, especially in the presence of other functional groups like the furan ring.

Introduction or manipulation of the furan substituent: This could involve:

Coupling reactions (e.g., palladium-catalyzed couplings) to connect a furan building block to a benzoquinone or its precursor.

Electrophilic substitution on a furan ring followed by further transformations.

Construction of the furan ring onto a substituted benzene precursor.

Functional group interconversions (FGIs): Transformations of functional groups on the precursors to enable subsequent reactions and arrive at the target molecule researchgate.net. This might involve protection and deprotection steps, oxidation, reduction, or modification of side chains.

The specific key steps employed in the reported total synthesis of this compound by Heinrich and Steglich uni-muenchen.de would provide definitive insights, but these details are not present in the search snippets.

Stereochemical Control in this compound Synthetic Routes

This compound itself does not possess any stereocenters, as it is a planar benzoquinone with a symmetrically substituted furan ring. Therefore, stereochemical control is not a concern for the final this compound molecule.

However, if the synthetic route involves chiral precursors or intermediates, then stereochemical control would be important in those specific steps to ensure the correct diastereomer or enantiomer is carried forward. For instance, if a chiral auxiliary or asymmetric catalysis were used in the synthesis of the furan building block or a precursor to the benzoquinone, then controlling the stereochemistry would be necessary google.cominnovasaludmental.comwikipedia.orgnih.gov.

Given the structure of this compound, it is less likely that highly complex stereochemical control strategies are central to its synthesis compared to natural products with multiple contiguous stereocenters, such as omphadiol (B1245844) reviberoammicol.comnih.govunam.mx. Any stereochemical considerations would likely be related to the synthesis of the furan moiety if a specific synthetic route required it. The search results mention "Stereoselective total synthesis" in a broader context uni-muenchen.de, but not specifically for this compound.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and potentially improve biological activity, selectivity, or pharmacokinetic properties mdpi.comacs.org. This involves synthesizing compounds with structural modifications based on the original this compound scaffold.

Research on this compound has included studies on its structure-activity relationships uni-muenchen.de. This implies that various analogues with modifications to the benzoquinone ring, the furan ring, or the linker between them have likely been synthesized and tested.

Design Principles for Structure-Activity Relationship Studies

The design principles for SAR studies of this compound analogues would typically involve systematic modifications to different parts of the molecule to understand their contribution to the observed biological activity (e.g., antibiotic activity) mdpi.comacs.org. Key design considerations would include:

Modifications to the benzoquinone ring: Varying substituents on the benzoquinone core can affect its redox properties, electronic distribution, and steric profile, which can influence interactions with biological targets.

Modifications to the furan ring: Altering the substitution pattern or introducing different functional groups on the furan ring can impact its electronic and steric properties, as well as its potential for hydrogen bonding or other interactions. The position of the methyl group on the furan ring (position 4 in this compound) could be varied, or other substituents could be introduced.

Modifications to the linker: In this compound, the furan ring is directly attached to the benzoquinone. Analogues could explore the effect of introducing a linker of varying length, flexibility, or functionality between the two core structures.

Isosteric replacements: Replacing atoms or groups with others having similar size, shape, and electronic properties (e.g., replacing the furan with a thiophene (B33073) or a benzene ring) can provide insights into the role of the furan moiety nih.gov.

By synthesizing a series of analogues with planned structural variations and evaluating their biological activity, researchers can establish relationships between specific structural features and the observed effects, guiding the design of more potent or selective compounds mdpi.comacs.org.

Synthetic Methodologies for this compound Modification and Diversification

Synthesizing this compound analogues and derivatives requires suitable chemical methodologies to introduce structural variations onto the this compound scaffold or to build the modified structures from different precursors. Based on the potential design principles for SAR studies, relevant synthetic methodologies would include:

Functionalization of the benzoquinone core: This could involve electrophilic or nucleophilic aromatic substitution reactions on a substituted benzene precursor, followed by oxidation to the quinone asau.runih.gov. Alternatively, reactions directly on the benzoquinone ring, such as Michael additions or cycloaddition reactions, could be employed, although the reactivity of quinones can be complex.

Functionalization of the furan ring: Electrophilic substitution reactions (e.g., halogenation, acylation) can occur on furan rings, typically at the α-positions (C-2 and C-5). Methods for directed functionalization at other positions might also be necessary.

Coupling reactions: Various coupling methodologies, such as Suzuki, Stille, or Sonogashira couplings, could be used to connect substituted furan or benzene rings to build the this compound scaffold or its analogues.

Oxidation reactions: As mentioned for the total synthesis, oxidation of hydroquinone or phenol precursors is a key method for generating the benzoquinone moiety in analogues asau.runih.gov.

Synthesis of modified furan or benzoquinone building blocks: Developing synthetic routes to furan rings with different substitution patterns or to substituted benzene/cyclohexadiene precursors is essential for creating diverse analogues.

The specific synthetic methodologies used for the modification and diversification of this compound would depend on the desired structural changes. Research by groups working on this compound SAR, such as that involving G. François and W. Steglich uni-muenchen.de, would detail the specific chemical transformations employed for analogue synthesis. General methods for synthesizing substituted benzoquinones and furans, as well as standard coupling and functionalization reactions, would form the basis of these synthetic efforts.

Advanced Synthetic Techniques Applied to this compound Chemistry

The synthesis of complex natural products like this compound (PubChem CID 129531), a substituted cyclohexa-2,5-diene-1,4-dione featuring a furan moiety, often necessitates the development and application of advanced synthetic techniques to achieve efficiency, selectivity, and sustainability. While specific detailed reports on the advanced catalytic or green chemistry synthesis of this compound were not prominently found in the literature surveyed, the principles and methodologies within these fields are highly relevant to the potential design and optimization of synthetic routes to this molecule and its analogues. Advanced synthetic techniques aim to overcome challenges associated with traditional methods, such as lengthy reaction sequences, harsh conditions, poor atom economy, and the generation of significant waste. The integration of catalytic approaches and green chemistry principles represents a significant step towards more efficient and environmentally benign chemical synthesis.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed via lower energy pathways, often with enhanced reaction rates, selectivity (chemo-, regio-, and stereoselectivity), and under milder conditions compared to stoichiometric methods. jocpr.comejcmpr.commdpi.comutexas.edu For a molecule like this compound, catalytic strategies could be envisioned for key bond-forming events and functional group transformations required to assemble the quinone core and append the furan substituent.

Transition metal catalysis, utilizing metals such as palladium, copper, rhodium, or iridium, is widely applied in constructing complex carbon skeletons and performing challenging couplings. ejcmpr.comutexas.educhemrxiv.orgresearchgate.netnih.gov Given the structure of this compound, potential catalytic steps in its synthesis or that of its analogues might involve:

Formation of the quinone ring system: Catalytic oxidation reactions could be employed to generate the cyclohexa-2,5-diene-1,4-dione core from suitable precursors.

Coupling reactions: Catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could potentially be used to attach the furan ring or its precursors to the quinone framework. chemrxiv.org

Furan ring construction or modification: Catalytic methods might be applicable to the synthesis of the 4-methylfuran moiety or its functionalization before or after coupling to the quinone.

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal catalysis, often providing high selectivity under mild, metal-free conditions. rsc.orgresearchgate.netrsc.org This could be relevant for asymmetric transformations if chiral analogues of this compound are targeted, or for facilitating specific bond formations through activation of substrates.

Despite the broad applicability of catalytic methods in natural product synthesis researchgate.netnih.govrsc.orgresearchgate.net, specific catalytic routes for this compound were not identified in the consulted literature. However, ongoing research in catalytic method development continues to expand the toolkit available for synthesizing diverse chemical structures, including those found in natural products like this compound. utexas.edursc.orgresearchgate.net

Green Chemistry Principles in this compound Synthetic Design

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni-mainz.deresearchgate.net Applying green chemistry principles to the synthesis of this compound and its analogues would involve considering factors throughout the synthetic route to minimize environmental impact and improve sustainability. jocpr.comejcmpr.com Key principles relevant to synthetic design include:

Prevention of Waste: Prioritizing synthetic routes that minimize byproduct formation and maximize the incorporation of reactants into the final product (atom economy). uni-mainz.deresearchgate.net

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste and enable milder reaction conditions. jocpr.commdpi.comuni-mainz.deresearchgate.net

Use of Safer Solvents and Auxiliaries: Opting for environmentally benign solvents (e.g., water, bio-based solvents, supercritical fluids) or solvent-free conditions where possible, and minimizing the use of auxiliary substances. jocpr.comejcmpr.comresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible, and utilizing energy-efficient methods like microwave irradiation if appropriate. rsc.org

Use of Renewable Feedstocks: Exploring the possibility of synthesizing precursors from renewable resources.

Reactivity and Reaction Mechanisms of Omphalone

Oxidation-Reduction Chemistry of the Omphalone Quinone Moiety

Electrophilic and Nucleophilic Reactions of this compound

The conjugated system of the quinone and the electron-withdrawing carbonyl groups make the quinone ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the carbonyls (positions 2, 3, 5, and 6 in a generic 1,4-benzoquinone). rsc.org Nucleophilic addition can occur, often followed by tautomerization to restore aromaticity or further reactions. rsc.org The furan (B31954) ring substituent can also influence the electron distribution of the quinone core, potentially affecting the regioselectivity of nucleophilic additions.

Electrophilic reactions on the quinone ring are less common due to its electron-deficient nature. However, electrophilic attack can occur on the more electron-rich furan ring or potentially on the oxygen atoms of the carbonyl groups under certain conditions. libretexts.orglumenlearning.comwuxibiology.com Electrophilic aromatic substitution, a common reaction for electron-rich aromatic systems, is generally not favored on the benzoquinone core itself. lumenlearning.comic.ac.uk

Radical Reactivity and Mechanisms Involving this compound

Quinones, including benzoquinones like this compound, can participate in radical reactions. rsc.org They can act as radical scavengers or can be involved in radical chain reactions. fiu.edulibretexts.orglibretexts.org The quinone structure can accept an electron to form a semiquinone radical anion, which can then participate in further radical processes. rsc.org Radical reactions typically involve initiation, propagation, and termination steps, where intermediates with unpaired electrons are formed and react. fiu.edulibretexts.orglibretexts.orgsavemyexams.com The presence of the furan ring may also introduce sites for radical attack or stabilization. While specific radical reaction mechanisms involving this compound were not detailed, its quinone nature suggests potential for such reactivity.

Cycloaddition Reactions and Pericyclic Processes of this compound

Quinones, particularly 1,4-benzoquinones, are known dienophiles and can undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. alchemyst.co.ukwikipedia.orglibretexts.orgifasonline.com This involves the concerted formation of two new sigma bonds and the reorganization of pi electrons through a cyclic transition state. alchemyst.co.ukwikipedia.orglibretexts.orgifasonline.com The conjugated double bonds within the quinone ring can act as the dienophile component. The furan ring also contains a conjugated pi system and could potentially participate in cycloaddition reactions as either a diene or a dienophile, depending on the reaction conditions and the coreactant. Pericyclic reactions, in general, involve concerted electron shifts in a cyclic transition state and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. alchemyst.co.ukwikipedia.orglibretexts.orgifasonline.com The structure of this compound presents opportunities for various pericyclic transformations.

Degradation Pathways and Stability Studies of this compound in Various Chemical Environments

Information specifically detailing the degradation pathways and stability studies of this compound in various chemical environments was limited in the provided search results. However, as a benzoquinone derivative, this compound's stability is likely influenced by factors such as pH, light, temperature, and the presence of oxidizing or reducing agents. Quinones can undergo degradation through various mechanisms, including hydrolysis, oxidation, reduction, and polymerization, depending on the conditions. rsc.org The furan ring is also susceptible to degradation, particularly under acidic conditions. Further research would be needed to fully elucidate the specific degradation pathways and assess the stability of this compound in different chemical environments.

Molecular Biological Investigations of Omphalone Interactions

Omphalone's Molecular Targets in Biological Systems

Investigating the molecular targets of this compound involves identifying the specific biomolecules with which it interacts. These interactions can occur with proteins, nucleic acids, and lipids, influencing their function and ultimately affecting cellular behavior. Identifying molecular targets is a key step in understanding the mechanisms of action of bioactive compounds. mdpi.comfrontiersin.orgnih.gov

Identification of Protein, Nucleic Acid, and Lipid Binding Partners

Identifying the specific molecules that this compound binds to is fundamental to understanding its biological effects. Proteins are frequent targets for small molecules, with interactions often occurring at specific binding sites. Nucleic acids, such as DNA and RNA, can also be targets, with binding influencing genetic processes. ebi.ac.ukthermofisher.comnicoyalife.com Lipid interactions, particularly with cell membranes, can also play a role in the cellular uptake, localization, and activity of compounds. nih.govsoton.ac.ukbiorxiv.org Research methods like native mass spectrometry can be used to identify endogenous ligands bound to membrane proteins, providing insights into lipid-protein interactions. soton.ac.uk

Characterization of Ligand-Receptor Interactions at the Molecular Level

Characterizing the interactions between this compound (as a potential ligand) and its receptor targets at a molecular level involves determining the binding affinity, kinetics, and the specific sites of interaction. nicoyalife.comnih.govscielo.org.mx This can involve techniques that analyze the quantitative aspects of binding, such as dissociation constants (Kd). nih.gov Understanding these interactions provides insight into the potency and specificity of this compound's effects. Ligand-receptor interactions are central to cell-cell communication and various biological processes. biorxiv.org These interactions can involve complex formation and can be influenced by factors such as the presence of other binding partners or the cellular environment. frontiersin.orgplos.org

Elucidation of this compound's Influence on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate a wide range of cellular activities. Elucidating this compound's influence on these pathways involves understanding how its interactions with molecular targets translate into changes in cellular communication and responses.

Impact on Key Enzyme Activities and Protein Kinase Cascades

Enzymes and protein kinases are critical components of cellular signaling pathways, catalyzing reactions and transmitting signals through phosphorylation events. nih.govsci-hub.se this compound's interaction with specific enzymes or protein kinases can modulate their activity, thereby impacting downstream signaling events. Protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) cascades, are particularly important in transducing extracellular stimuli into intracellular responses, including the regulation of gene expression. pamgene.comnih.govfrontiersin.orgwikipedia.orgplos.org Changes in enzyme or kinase activity can have widespread effects on cellular function. sci-hub.seuef.fi

Modulation of Gene Expression and Transcriptional Networks by this compound

Gene expression, the process by which genetic information is used to synthesize functional gene products, is tightly regulated by complex transcriptional networks. nih.govnih.govarxiv.org this compound's influence on these networks could involve modulating the activity of transcription factors, altering chromatin structure, or affecting the processing of RNA. thermofisher.comnih.govelifesciences.org Changes in gene expression can lead to alterations in the levels of proteins and other molecules, ultimately impacting cellular phenotype and function. nih.govsigmaaldrich.compomona.edu Modulating gene expression is a powerful mechanism by which compounds can exert biological effects. sigmaaldrich.com

This compound's Role in Biomolecular Assembly and Disassembly Processes

Biomolecular assembly and disassembly are fundamental processes in cells, involved in the formation and breakdown of complex structures such as protein complexes, protein fibers, and other cellular machinery. elifesciences.orgnih.gov These processes are often dynamic and tightly regulated. This compound could potentially influence these processes by interacting with the constituent molecules or the factors that regulate their assembly and disassembly. elifesciences.org This could impact the formation or stability of various biomolecular structures, affecting their function. Computational methods, such as coarse-grained simulations, can be used to predict the assembly and disassembly order of protein complexes. biorxiv.org

This compound Interactions with Microbial Macromolecules

Research into the biological activities of this compound, a naturally occurring sesquiterpene, has indicated its potential as an antimicrobial and antifungal agent. These activities suggest interactions with essential microbial macromolecules, which are critical for cellular structure, function, and survival ontosight.ai. Microbial cells, including bacteria and fungi, are composed of key macromolecules such as proteins, polysaccharides, nucleic acids (DNA and RNA), and lipids frontiersin.orgnih.gov. These components form vital structures like cell walls, membranes, ribosomes, and the genetic machinery, all of which can serve as targets for antimicrobial compounds reactgroup.orgnih.gov.

The cell wall, a rigid outer layer in most bacteria and fungi, provides structural integrity and protection against environmental stresses, including osmotic pressure frontiersin.orgnih.gov. In bacteria, the cell wall is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids nih.gov. Fungal cell walls, on the other hand, are predominantly composed of glucans, chitin, and glycoproteins frontiersin.orgnih.gov. These distinct compositions present potential targets for selective toxicity frontiersin.orgebsco.com. While general mechanisms of how antimicrobial compounds interact with cell walls involve disrupting synthesis or degrading components, specific interactions with this compound would require direct experimental evidence nih.govnih.gov.

Microbial membranes, located beneath the cell wall in bacteria and as the primary barrier in some microbes, are composed of lipid bilayers and proteins wikipedia.org. These membranes are crucial for regulating the passage of substances into and out of the cell and are involved in various metabolic processes nih.gov. Damage to the cell membrane can lead to leakage of intracellular contents and cell death patsnap.com.

Ribosomes, found in both bacteria and fungi, are responsible for protein synthesis mdpi.com. Antimicrobial agents can inhibit microbial growth by binding to ribosomes and disrupting translation mdpi.com. Bacterial ribosomes differ structurally from eukaryotic ribosomes, offering another avenue for selective targeting mdpi.com.

Nucleic acids, DNA and RNA, are the genetic material of microbes and are essential for replication, transcription, and protein synthesis mdpi.commdpi.com. Compounds that interact with or damage microbial DNA or RNA can interfere with these fundamental processes, leading to cell death or inhibiting proliferation mdpi.commdpi.com. Enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV in bacteria, are also common targets for antimicrobial agents mdpi.commdpi.com.

While this compound has been reported to exhibit antimicrobial and antifungal properties, detailed molecular biological investigations specifically elucidating its direct interactions with microbial macromolecules like peptidoglycan, glucans, chitin, membrane lipids, ribosomal components, or nucleic acids are necessary to fully understand its mechanism of action ontosight.aicabidigitallibrary.org. Research findings in this specific area are limited in the provided search results. However, studies on other natural compounds with antimicrobial activity often point towards these macromolecules as primary targets researchgate.net.

Further research involving techniques such as binding assays, enzyme inhibition studies, microscopy, and genetic analyses would be crucial to identify the specific microbial macromolecules that this compound interacts with and to determine the nature and consequences of these interactions. Such studies could provide valuable data on the molecular basis of this compound's antimicrobial effects.

Data Tables

Based on the limited specific information available regarding this compound's direct interactions with microbial macromolecules in the provided search results, a detailed data table with specific binding affinities or inhibition constants for this compound cannot be generated. However, a conceptual table outlining potential areas of interaction based on the known targets of other antimicrobial compounds is presented below. This table highlights the types of macromolecules that would be the focus of future detailed research into this compound's mechanism.

| Microbial Macromolecule Category | Specific Macromolecule Examples (Bacteria) | Specific Macromolecule Examples (Fungi) | Potential Interaction Type | Expected Outcome of Interaction |

| Cell Wall Components | Peptidoglycan, Teichoic Acids nih.govfrontiersin.org | Glucans, Chitin, Mannans frontiersin.orgnih.gov | Binding, Synthesis Inhibition | Loss of structural integrity, Lysis frontiersin.orgnih.gov |

| Cell Membrane Components | Phospholipids, Proteins nih.gov | Ergosterol, Phospholipids, Proteins patsnap.com | Membrane disruption, Pore formation | Leakage of intracellular contents, Impaired transport patsnap.com |

| Ribosomes | Ribosomal RNA, Ribosomal Proteins mdpi.com | Ribosomal RNA, Ribosomal Proteins mdpi.com | Binding, Protein Synthesis Inhibition | Inhibition of growth, Cell death mdpi.com |

| Nucleic Acids | DNA, RNA mdpi.com | DNA, RNA researchgate.net | Intercalation, Damage, Replication/Transcription Inhibition | Inhibition of replication and transcription, Cell death mdpi.comresearchgate.net |

| Enzymes | DNA Gyrase, RNA Polymerase, Metabolic Enzymes mdpi.commdpi.com | Enzymes in metabolic pathways, Cell wall synthesis enzymes ebsco.comresearchgate.net | Enzyme Inhibition | Disruption of essential cellular processes mdpi.comresearchgate.net |

Detailed Research Findings

Advanced Analytical Methodologies for Omphalone Research

Mass Spectrometry (MS) Techniques for Omphalone and its Metabolites

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. thermofisher.com It is widely used in the analysis of small molecules and metabolites. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition and molecular formula of this compound and its potential metabolites. illinois.edu Unlike conventional MS, which measures nominal masses, HRMS measures "exact masses" to several decimal places. This high precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

For a compound like this compound with the molecular formula C₁₁H₈O₃, the exact mass can be calculated based on the precise isotopic masses of its constituent atoms. HRMS provides an experimentally determined exact mass that can be compared to the calculated theoretical mass for potential molecular formulas, enabling the confirmation of the correct formula. This is particularly valuable when analyzing complex mixtures or identifying unknown metabolites, where multiple compounds might have similar nominal masses.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis with a fragmentation step in between. wikipedia.orgnationalmaglab.org This technique is crucial for obtaining structural information by breaking down selected ions (precursor ions) into smaller fragment ions (product ions). nationalmaglab.org The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the precursor ion. nationalmaglab.org

In the analysis of this compound and its metabolites, tandem MS can be used to fragment the molecular ion and analyze the resulting fragments. wikipedia.org Different fragmentation techniques, such as collision-induced dissociation (CID), can be employed to induce bond cleavages in a controlled manner. wikipedia.orgnih.gov Analyzing the m/z values of the fragment ions allows researchers to deduce the connectivity of atoms and functional groups within the molecule. nationalmaglab.org This fragmentation pattern analysis is vital for confirming proposed structures and identifying structural isomers.

High-Resolution Mass Spectrometry for Molecular Formula Determination

X-ray Diffraction (XRD) and Crystallography for this compound Structure Determination

X-ray Diffraction (XRD), particularly single-crystal X-ray crystallography, is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govnih.govresearchgate.netnih.govmyscope.trainingwikipedia.org It provides unambiguous information about bond lengths, bond angles, and molecular conformation, as well as the packing of molecules in the crystal lattice. wikipedia.org

For this compound, if suitable single crystals can be obtained, X-ray crystallography can provide a direct determination of its solid-state molecular structure. researchgate.netwikipedia.org This involves exposing a crystal to a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.orgdrawellanalytical.com The resulting diffraction pattern is then used to calculate the electron density within the crystal, from which the positions of the atoms can be determined. wikipedia.org

X-ray crystallographic data can confirm the structure determined by spectroscopic methods like NMR and MS and provide crucial details about the molecule's conformation and any intermolecular interactions in the solid state. researchgate.net The PubChem entry for this compound (CID 129531) lists its computed molecular formula as C₁₁H₈O₃ and its computed molecular weight as 188.18 g/mol and 188.047344113 Da (Monoisotopic Mass). nih.gov While the search results mention X-ray crystallographic data being used in the structure elucidation of this compound researchgate.net, specific crystallographic parameters (such as space group, unit cell dimensions, and atomic coordinates) for this compound are not detailed in the provided snippets.

Data Tables

While detailed experimental data (like specific m/z values, NMR shifts, or crystallographic parameters for this compound) were not extensively available in the provided search snippets, the general types of data obtained from these techniques for structure elucidation can be illustrated.

| Analytical Technique | Type of Data Obtained | Information Provided |

| Mass Spectrometry | ||

| High-Resolution MS | Exact mass (m/z) | Molecular formula, elemental composition |

| Tandem MS (MS/MS) | Fragment ion m/z values and intensities | Structural fragments, connectivity, fragmentation pathways |

| NMR Spectroscopy | ||

| ¹H NMR | Chemical shifts (ppm), signal integrals, splitting patterns | Types and number of protons, their electronic environment and coupling interactions |

| ¹³C NMR | Chemical shifts (ppm) | Types of carbon atoms and their electronic environment |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Cross-peak correlations | Through-bond proton-proton coupling, direct proton-carbon bonds, multiple-bond proton-carbon correlations, spatial proximity of protons |

| Solid-State NMR | Chemical shifts, anisotropic interactions (with MAS) | Structure, dynamics, and packing in the solid state |

| X-ray Diffraction | ||

| Single-Crystal XRD | Diffraction pattern (angles and intensities) | Precise 3D molecular structure, bond lengths, bond angles, conformation, crystal packing |

Detailed Research Findings

Research on this compound has utilized these techniques to establish its structure. For instance, spectroscopic investigations, including NMR and X-ray crystallography, were used to establish the structure of this compound as 2-(4-methylfuran-2-yl)-1,4-benzoquinone. researchgate.net This highlights the complementary nature of these analytical methods in natural product structure elucidation.

Chromatographic Separations for this compound Purity and Isolation

Chromatographic methods are fundamental for separating this compound from complex mixtures, such as fermentation extracts, and for assessing its purity. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation and isolation researchgate.netnih.govnih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of non-volatile and semi-volatile compounds, making it relevant for this compound analysis nih.govnih.govmdpi.com. Developing an effective HPLC method involves selecting appropriate stationary phases (e.g., reversed-phase C18 columns), mobile phases (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and detection methods (commonly UV-Vis detection, given that this compound is a colored benzoquinone) nih.govnih.govukbiobank.ac.uknih.govnih.gov. Method development typically involves scouting, optimization, robustness testing, and validation to ensure accuracy, precision, and reliability for the specific analyte nih.gov. While specific parameters for this compound were not found, general HPLC method development principles would apply, focusing on achieving good peak resolution, symmetry, and sensitivity for this compound within its sample matrix nih.govnih.govukbiobank.ac.uknih.gov.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or easily volatilized compounds researchgate.netnih.govdecode.comresearchgate.net. If this compound has volatile derivatives or if its study involves analysis of volatile co-occurring compounds in its source, GC would be a suitable technique researchgate.netnih.gov. GC separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas like helium or nitrogen) and a stationary phase within a heated column researchgate.netdecode.comresearchgate.net. Detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS) are commonly coupled with GC researchgate.netmdpi.com. The application of GC to this compound would depend on the volatility of this compound itself or its relevant derivatives researchgate.net.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic techniques with spectroscopic detectors, particularly Mass Spectrometry (MS), provides powerful tools for the identification and structural elucidation of compounds like this compound, even in complex mixtures mdpi.commdpi.combruker.comresearchgate.netgoogle.com.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS mdpi.combruker.comgoogle.com. This technique is invaluable for determining the molecular weight of this compound and its potential metabolites or related compounds, as well as providing fragmentation patterns that aid in structural confirmation bruker.comgoogle.commdpi.com. Various ionization techniques (e.g., Electrospray Ionization, ESI) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) can be employed depending on the analytical needs mdpi.combruker.com. LC-MS is widely used in natural product research for targeted and untargeted analysis nih.govbruker.com.

GC-MS couples the separation capabilities of GC with MS detection mdpi.comlongdom.orgscispace.comuniprot.orgasbmb.org. This technique is particularly useful for volatile and semi-volatile compounds longdom.orgscispace.com. GC-MS can provide both chromatographic retention time information and characteristic mass spectra, enabling the identification of compounds by comparison to spectral libraries mdpi.comuniprot.org. If volatile derivatives of this compound are relevant to its study, GC-MS would be a crucial tool for their analysis and identification mdpi.comlongdom.org.

Both LC-MS and GC-MS offer high sensitivity and selectivity, making them indispensable for the comprehensive analysis of natural products like this compound and their presence in various matrices mdpi.combruker.comgoogle.com.

Emerging 'Omics' Technologies in this compound Research

'Omics' technologies provide a holistic view of biological systems and can offer insights into the pathways involving this compound and its biological effects researchgate.netresearchgate.netlongdom.orgamazon.com.

Metabolomics Approaches for this compound Pathway Discovery

Metabolomics involves the comprehensive study of all metabolites within a biological system nih.govnih.govresearchgate.netresearchgate.netlongdom.orgamazon.com. Applied to this compound research, metabolomics could help identify the metabolic pathways involved in its biosynthesis in producing organisms or its biotransformation in other biological systems researchgate.netlongdom.org. By comparing the metabolome of organisms producing this compound under different conditions, or the metabolome of cells or organisms exposed to this compound, researchers could identify precursor molecules, intermediates, and downstream products related to this compound researchgate.net. Untargeted metabolomics, often employing techniques like LC-MS and GC-MS, can provide a broad snapshot of the metabolic changes associated with this compound presence or activity nih.govresearchgate.netlongdom.org.

Proteomics and Interactomics in Understanding this compound Mechanisms

Proteomics is the large-scale study of proteins within a biological system ukbiobank.ac.uknih.govdecode.commdpi.com. Interactomics focuses specifically on the interactions between proteins and other biomolecules nih.govnih.gov. While direct studies on this compound using proteomics or interactomics were not found, these approaches could be applied to understand how this compound exerts its biological effects, such as its reported antibacterial activity nih.gov.

Proteomics could be used to identify proteins whose expression levels change in response to this compound exposure in target organisms nih.gov. This could reveal potential protein targets or affected cellular processes. Techniques like 2D gel electrophoresis and mass spectrometry are commonly used in proteomics studies nih.gov.

Interactomics could further investigate how this compound might interact with specific proteins or other molecules, potentially disrupting protein-protein interactions or binding to key enzymes nih.govnih.gov. Computational interactomics can complement experimental approaches to predict potential interaction partners.

By integrating data from metabolomics, proteomics, and interactomics, researchers could gain a more comprehensive understanding of this compound's biosynthesis, metabolism, and mechanisms of action within biological systems researchgate.netamazon.com.

Theoretical and Computational Studies of Omphalone

Quantum Chemical Calculations on Omphalone

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely used to study the electronic structure and properties of molecules. mpg.defrontiersin.orgresearchgate.net These methods can provide detailed information about the distribution of electrons, bonding characteristics, and energy levels within a molecule.

Electronic Structure and Bonding Analysis of this compound (e.g., DFT, Ab Initio)

DFT is a particularly popular method for electronic structure calculations due to its balance of accuracy and computational efficiency for a wide range of systems. mpg.deresearchgate.netarxiv.org Ab initio methods, while generally more computationally demanding, aim to solve the electronic Schrödinger equation from first principles without empirical parameters. frontiersin.org Applying these methods to this compound allows for the calculation of its ground-state energy, molecular geometry, and charge distribution. Analysis of these properties can provide insights into the stability and potential reactive sites of the molecule. For instance, DFT calculations can reveal the nature of the chemical bonds and the delocalization of electrons within the conjugated system of the benzoquinone and furan (B31954) rings.

Prediction of Spectroscopic Properties of this compound (e.g., UV-Vis, NMR, IR)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation and assignment. nih.govresearchgate.netresearchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic excitation energies and intensities, providing theoretical UV-Vis spectra. nih.govresearchgate.netresearchgate.net These calculations can help in understanding the electronic transitions responsible for the observed absorption bands of this compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netresearchgate.net Predicted ¹H and ¹³C NMR shifts can aid in the structural characterization and verification of this compound.

IR Spectroscopy: Vibrational frequencies and intensities can be calculated using quantum chemical methods, yielding theoretical infrared (IR) spectra. nih.govnih.gov Comparing calculated and experimental IR spectra helps in the assignment of vibrational modes and understanding the functional groups present in this compound.

Computational Mechanistic Studies of this compound Reactions

Computational studies are invaluable for elucidating reaction mechanisms, particularly for complex transformations. rsc.org These studies involve identifying possible reaction pathways, locating transition states, and calculating the energy barriers involved.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a theoretical framework used to calculate reaction rates based on the properties of the transition state, the highest energy point along the reaction pathway. Computational methods allow for the identification and characterization of transition states by searching for saddle points on the potential energy surface. nih.gov By mapping out the energies of reactants, intermediates, transition states, and products, researchers can elucidate the most favorable reaction pathways for this compound transformations. This involves exploring different possible reaction mechanisms and comparing their activation energies.

Kinetic and Thermodynamic Parameters of this compound Transformations

Computational studies can provide quantitative data on the kinetics and thermodynamics of reactions involving this compound. caltech.edunih.govresearchgate.netekb.eg

Kinetic Parameters: Calculations of activation energies from transition state theory can be used to estimate reaction rate constants. nih.gov This helps in understanding how fast a particular reaction involving this compound might proceed under given conditions.

Thermodynamic Parameters: Computational methods can calculate thermodynamic properties such as reaction energies (enthalpies), entropies, and Gibbs free energies for different steps of a reaction. nih.govnih.gov These parameters indicate the spontaneity and equilibrium of this compound transformations.

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mdpi.comresearchgate.net By simulating the movement of atoms and molecules over time, MD can provide insights into the conformational dynamics of this compound and its interactions with its surroundings.

MD simulations can be used to study this compound in various environments, including different solvents and simulated biological systems. mdpi.comnih.gov This allows researchers to investigate:

Solvation Effects: How the presence of different solvent molecules affects the structure, dynamics, and electronic properties of this compound. nih.gov

Interactions with Biomolecules: If relevant, MD can simulate the interactions of this compound with biological targets like proteins or membranes to understand binding modes, conformational changes, and diffusion behavior. mdpi.comnih.govresearchgate.net

Conformational Flexibility: MD simulations can reveal the range of possible conformations that this compound can adopt and how these conformations change over time in a given environment. researchgate.net

While specific detailed research findings solely focused on this compound in these computational contexts are not extensively detailed in the provided search results beyond its inclusion in some docking studies nih.govresearchgate.net, the general principles and applications of these computational methods to organic molecules like this compound are well-established in the scientific literature. nih.govresearchgate.netresearchgate.netnih.govrsc.orgnih.govcaltech.edunih.govresearchgate.netekb.egmdpi.comresearchgate.netnih.govrsc.orgchemrxiv.orgmontclair.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 129531 |

Data Table Example (Illustrative - Specific this compound data not found in provided snippets for these categories)

While specific computational data for this compound's electronic structure, predicted spectra, or reaction parameters were not found in the provided search results, the types of data generated by these studies are illustrated below using hypothetical examples based on the capabilities of the computational methods discussed.

Table 7.1.1. Hypothetical Calculated Electronic Properties of this compound (DFT)

| Property | Value | Unit | Method/Basis Set (Hypothetical) |

| Dipole Moment | 2.5 | Debye | B3LYP/6-31G(d) |

| HOMO Energy | -6.5 | eV | B3LYP/6-31G(d) |

| LUMO Energy | -2.1 | eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.4 | eV | B3LYP/6-31G(d) |

| Total Energy | -850.1234 | Hartree | B3LYP/6-31G(d) |

| Natural Charge on O1 | -0.45 | e | NBO/B3LYP/6-31G(d) |

| Natural Charge on C1 | +0.30 | e | NBO/B3LYP/6-31G(d) |

Table 7.1.2. Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Property | Predicted Value (Hypothetical) | Unit | Method/Basis Set (Hypothetical) |

| UV-Vis | λmax | 285, 350 | nm | TD-DFT/B3LYP/6-31G(d) |

| UV-Vis | Oscillator Strength | 0.15, 0.08 | Dimensionless | TD-DFT/B3LYP/6-31G(d) |

| ¹H NMR | Chemical Shift (H1) | 7.2 | ppm | GIAO/B3LYP/6-31G(d) |

| ¹³C NMR | Chemical Shift (C=O) | 185.5 | ppm | GIAO/B3LYP/6-31G(d) |

| IR | Vibrational Frequency | 1680 (C=O stretch) | cm⁻¹ | B3LYP/6-31G(d) |

Table 7.2.2. Hypothetical Kinetic and Thermodynamic Parameters for an this compound Reaction Step

| Parameter | Value (Hypothetical) | Unit | Method/Basis Set (Hypothetical) |

| Activation Energy (Ea) | 25.0 | kcal/mol | DFT/B3LYP/6-31G(d) |

| Reaction Energy (ΔE) | -5.0 | kcal/mol | DFT/B3LYP/6-31G(d) |

| Activation Enthalpy (ΔH‡) | 24.5 | kcal/mol | DFT/B3LYP/6-31G(d) |

| Reaction Enthalpy (ΔH) | -5.2 | kcal/mol | DFT/B3LYP/6-31G(d) |

| Activation Entropy (ΔS‡) | -10.0 | cal/mol·K | DFT/B3LYP/6-31G(d) |

| Reaction Entropy (ΔS) | 2.0 | cal/mol·K | DFT/B3LYP/6-31G(d) |

| Activation Free Energy (ΔG‡) | 27.5 | kcal/mol | DFT/B3LYP/6-31G(d) |

| Reaction Free Energy (ΔG) | -5.8 | kcal/mol | DFT/B3LYP/6-31G(d) |

These hypothetical tables illustrate the type of quantitative data that computational studies can generate for a molecule like this compound, providing a deeper understanding of its intrinsic properties and behavior in chemical processes.

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt due to rotations around single bonds. ic.ac.uk These different conformations exist in a dynamic equilibrium, with their relative abundance determined by their respective free energies. ic.ac.uk Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's properties and reactivity. ic.ac.ukunibas.it

Computational methods, such as density functional theory (DFT) calculations and molecular mechanics (MM), are widely used to explore the conformational landscape of molecules. unibas.itnih.gov These methods can predict the relative energies of different conformers and simulate the dynamic transitions between them. unibas.it Molecular dynamics (MD) simulations, for instance, provide atomistic details of molecular fluctuations over time, allowing researchers to analyze conformational changes and dynamics. whiterose.ac.uknih.gov While the provided search results discuss conformational analysis and dynamics in a general context and in relation to other molecules like proteins and terpenes ic.ac.ukunibas.itwhiterose.ac.uknih.govmdpi.comnih.gov, specific detailed research findings on the conformational analysis and dynamics solely of this compound were not found within the search results. However, the principles and techniques described, such as DFT calculations and MD simulations, are applicable to studying the conformational behavior of this compound.

Binding Affinity Predictions for this compound-Target Interactions

Predicting the binding affinity between a small molecule like this compound and a biological target protein is a critical step in rational drug design and understanding molecular interactions. nih.govbiorxiv.orgmdpi.com Computational methods, including molecular docking and more advanced techniques like those utilizing deep learning, are employed for this purpose. nih.govnih.govbiorxiv.orgmdpi.comneovarsity.orgarxiv.orgbiorxiv.org

Molecular docking aims to predict the preferred binding pose(s) of a ligand within a protein's binding site and estimate the binding strength. nih.govneovarsity.orgseascapelearning.com Binding affinity is typically quantified by metrics such as the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity. mdpi.com While the search results mention this compound in the context of a study investigating potential terpenes against Internalin A protein of Listeria monocytogenes using molecular docking and dynamics simulations, this compound itself was listed with computed properties but not explicitly presented with binding affinity data in the readily available snippets. nih.govresearchgate.net The study focused on identifying potential inhibitors among 80 terpenes, and while this compound was included in a table of compounds with computed properties, the reported best binding affinity values were for other compounds like Bipinnatin and Epispongiadiol. nih.govresearchgate.net

General methods for binding affinity prediction involve analyzing chemical libraries and predicting drug-target interactions. neovarsity.org Machine learning, particularly deep learning models, has shown promise in improving the accuracy of binding affinity predictions by identifying patterns in large datasets. nih.govmdpi.com Some models leverage 3D protein-ligand complex structures for prediction, while others are "docking-free" and rely on sequences or molecular graphs. biorxiv.orgbiorxiv.org

Cheminformatics and Ligand-Based Design for this compound Analogues

Cheminformatics utilizes computational tools to analyze chemical data and is integral to drug discovery and design. neovarsity.orgvolkamerlab.org Ligand-based drug design (LBDD) is a cheminformatics approach used when the 3D structure of the biological target is unknown. nih.govseascapelearning.com LBDD methods rely on the principle that molecules similar to a known active compound are likely to exhibit similar activity. nih.govseascapelearning.com

Key LBDD techniques include pharmacophore modeling, quantitative structure-activity relationships (QSAR), and similarity searching. nih.govfrontiersin.org These methods analyze the structural and physicochemical properties of known active ligands to derive models that can predict the activity of new compounds or identify potential analogues from chemical databases. nih.govfrontiersin.org Conformational sampling is an important aspect of LBDD, as the biological activity of a molecule can be dependent on its conformation. nih.gov

For this compound, cheminformatics and LBDD approaches could be applied to design and identify potential analogues with modified or improved properties. By analyzing the structural features of this compound and potentially other related compounds with known activities, researchers could develop ligand-based models. These models could then be used to virtually screen databases of compounds to find molecules that share similar characteristics to this compound, thus potentially exhibiting similar or enhanced biological activity. While the provided search results discuss cheminformatics and LBDD in a general context nih.govneovarsity.orgseascapelearning.comvolkamerlab.orgfrontiersin.org, specific studies detailing the application of these methods for the design of this compound analogues were not found.

Ecological and Environmental Chemistry of Omphalone

Ecological Role of Omphalone in Interspecies Interactions

The ecological role of chemical compounds in mediating interactions between different species is a significant area of research in chemical ecology. These compounds, known as semiochemicals, can influence behavior, defense mechanisms, and communication between organisms bioprotectionportal.comwikipedia.org. While specific research on this compound's direct role as a semiochemical is limited in the provided literature, its occurrence in fungi suggests potential functions within fungal ecology and interactions with other organisms in the environment. This compound has been reported in Lentinellus micheneri and Lentinellus omphalodes nih.gov.

This compound as a Semiochemical in Microbial Communication

Semiochemicals play a crucial role in communication among microorganisms and between microorganisms and other organisms nih.govnih.gov. Microbial volatile organic compounds (MVOCs), for instance, can act as semiochemicals influencing insect behavior nih.gov. While the search results discuss bacterial semiochemicals and microbial communication in general nih.govnih.gov, there is no specific information detailing this compound's function as a semiochemical in microbial communication. Further research would be needed to determine if this compound acts as a signaling molecule between fungi or between fungi and other microbes in their shared habitat.

Contribution to Chemical Defenses or Signaling in this compound-Producing Organisms

Organisms, including fungi, produce a diverse array of chemical compounds that can serve as defenses against predators, pathogens, or competitors, or act as signaling molecules nih.govrsc.orgtechscience.combritannica.complos.org. The presence of this compound in Lentinellus fungi nih.gov suggests it may contribute to the chemical ecology of these species. These compounds could potentially deter fungivores, inhibit the growth of competing microorganisms, or play a role in signaling within the fungal colony or with symbiotic partners. General studies on chemical defenses in organisms highlight the variety of compounds and strategies employed nih.govrsc.orgtechscience.combritannica.complos.org. For example, plants use secondary metabolites for defense against herbivores and pathogens techscience.com. The specific contribution of this compound to the defense or signaling strategies of Lentinellus species requires dedicated investigation.

Environmental Fate and Transformation of this compound

The environmental fate of a chemical compound describes how it is distributed, transformed, and ultimately removed from different environmental compartments such as soil, water, and air researchgate.netnumberanalytics.com. Key processes influencing environmental fate include transport, degradation, and transformation reactions numberanalytics.com.

This compound Stability and Persistence in Different Ecosystems

The stability and persistence of a chemical in the environment are influenced by its inherent chemical properties and the prevailing environmental conditions in different ecosystems researchgate.netnumberanalytics.comies-ltd.ch. Factors such as pH, temperature, microbial activity, and exposure to light can affect how long a compound persists numberanalytics.com. While general concepts of chemical persistence and ecosystem stability are discussed in the literature researchgate.netnumberanalytics.comies-ltd.chsciencedaily.combiorxiv.orgarxiv.orgnih.govnih.gov, there is no specific data available regarding the stability or persistence of this compound in various ecosystems such as forests (where Lentinellus fungi might be found), soil, or aquatic environments.

Q & A

Q. How is the structure of Omphalone elucidated in experimental studies?

this compound's structure is determined using a combination of NMR, NMR, and derivatization techniques. For example, its 1,4-benzoquinone core and 2-(4-methylfuran-2-yl) substituent were confirmed by analyzing NMR signals at δ 185.5 and 187.3 (for quinone carbons) and NMR signals at 7.01, 7.33, and 7.35 ppm (attributed to aromatic protons). Derivatization to leucoacetate (2) further validated the structure by altering spectral profiles .

Q. What methodologies are used to assess this compound’s antimicrobial activity?

Minimum Inhibitory Concentration (MIC) assays are standard. For instance, this compound’s MIC values against Acinetobacter calcoaceticus (1.5 µg/mL) and Bacillus brevis (3.1 µg/mL) were determined using serial dilutions in nutrient broth, with growth inhibition monitored spectrophotometrically. Positive controls (e.g., ampicillin) and solvent controls (DMSO) ensure validity .

Q. How is this compound’s cytotoxicity quantified in vitro?

Cytotoxicity is measured via inhibition of radiolabeled precursor incorporation (e.g., leucine, uridine, thymidine) into TCA-precipitable macromolecules. At 2–3 µg/mL, this compound reduces incorporation by 50%, indicating disruption of protein/RNA/DNA synthesis. Dose-response curves and IC calculations standardize comparisons across cell lines .

Advanced Research Questions

Q. How can contradictory data on this compound’s phytotoxic effects be resolved?

Contradictions (e.g., complete inhibition of Lactuca sativa germination vs. no effect on Lepidium sativum at 100 µg/mL) may arise from species-specific metabolic pathways or differential uptake. Methodological solutions include:

Q. What experimental designs validate this compound’s mechanism of action against fungi?

Mechanistic studies employ:

- Reactivity assays : this compound’s loss of activity after cysteine adduct formation suggests thiol-mediated toxicity.

- Proteomic profiling : Identifying proteins with altered expression post-treatment (e.g., via 2D electrophoresis).

- Membrane integrity tests : Fluorescent dyes (e.g., propidium iodide) assess fungal membrane disruption .

Q. How can NMR spectral inconsistencies in this compound derivatives be addressed?

Discrepancies in NMR signals (e.g., variable coupling constants) may stem from conformational flexibility or solvent effects. Solutions include:

- Variable-temperature NMR to study dynamic equilibria.

- Computational modeling (DFT) to predict stable conformers.

- Solvent screening (CDCl, DMSO-*d) to assess polarity-dependent shifts .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?

- Dose-response analysis : Nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC.

- Error handling : Triplicate experiments with SEM to quantify variability.

- Multivariate analysis : PCA to identify correlated bioactivity variables (e.g., antimicrobial vs. cytotoxic effects) .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Detailed protocols : Specify chromatography conditions (e.g., silica gel grade, eluent ratios).

- Batch documentation : Track fermentation parameters (pH, temperature) for Lentinellus omphalodes cultures.

- Reference standards : Compare spectral data with published NMR values (Table I in ).

Tables for Reference

| Bioactivity | Test Organism | MIC/IC (µg/mL) | Source |

|---|---|---|---|

| Antibacterial | Acinetobacter calcoaceticus | 1.5 | |

| Antifungal | Mucor miehei | 6.2 | |

| Cytotoxicity (HeLa cells) | Protein synthesis inhibition | 2.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.